

# Uprosertib: A Technical Guide to a Pan-Akt Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis of **Uprosertib**'s Synonyms, Mechanism of Action, and Preclinical/Clinical Data for Researchers and Drug Development Professionals

#### **Abstract**

**Uprosertib**, a potent, orally bioavailable small molecule inhibitor of the serine/threonine kinase Akt (Protein Kinase B), has been a subject of significant interest in oncology research. This technical guide provides a comprehensive overview of **Uprosertib**, including its alternative names and synonyms, a detailed exploration of its mechanism of action within the PI3K/Akt signaling pathway, and a summary of key quantitative data from preclinical and clinical investigations. The document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and visual representations of critical pathways and workflows to support further investigation and application of this compound.

## **Alternative Names and Synonyms**

**Uprosertib** is known by several alternative names and identifiers, which are crucial for comprehensive literature searches and unambiguous identification.



| Identifier Type                         | Identifier                                                                                                              |
|-----------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Development Name                        | GSK2141795                                                                                                              |
| GSK2141795C                             |                                                                                                                         |
| GSK795                                  |                                                                                                                         |
| International Nonproprietary Name (INN) | Uprosertib[1]                                                                                                           |
| US Adopted Name (USAN)                  | Uprosertib[1]                                                                                                           |
| CAS Number                              | 1047634-65-0[1]                                                                                                         |
| UNII                                    | ZXM835LQ5E[1]                                                                                                           |
| Chemical Name                           | N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide[1] |
| Other Synonyms                          | Akt inhibitor gsk2141795, Uprosertib hydrochloride[1][2]                                                                |

# Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

**Uprosertib** functions as an ATP-competitive inhibitor of all three isoforms of Akt (Akt1, Akt2, and Akt3), a critical node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy.

By binding to the ATP-binding pocket of Akt, **Uprosertib** prevents its phosphorylation and activation. This blockade leads to the inhibition of downstream signaling, ultimately resulting in the induction of apoptosis and inhibition of tumor cell proliferation.[1] The activation of the PI3K/Akt pathway is often associated with tumorigenesis and can contribute to resistance to numerous antineoplastic agents.[1]

### **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Uprosertib.

## **Quantitative Data**



### In Vitro Activity

Uprosertib has demonstrated potent inhibition of Akt isoforms in cell-free assays.

| Target | IC50 (nM) | Kd (nM) |
|--------|-----------|---------|
| Akt1   | 180[1][3] | 16[1]   |
| Akt2   | 328[1][3] | 49[1]   |
| Akt3   | 38[1][3]  | 5[1]    |

### **Preclinical In Vivo Data**

In mouse xenograft models, orally administered **Uprosertib** has shown significant tumor growth inhibition.

| Xenograft Model        | Dose               | Tumor Growth Inhibition |
|------------------------|--------------------|-------------------------|
| BT474 (Breast Cancer)  | 100 mg/kg, p.o.    | 61%[4]                  |
| SKOV3 (Ovarian Cancer) | 30 mg/kg, p.o.     | 61%                     |
| MKN45 (Gastric Cancer) | 10 mg/kg/day, p.o. | 27% (at 3 weeks)[3]     |

#### **Clinical Trial Data**

**Uprosertib** has been evaluated in several clinical trials, primarily in combination with other targeted agents.

Phase II Study in Metastatic Triple-Negative Breast Cancer (mTNBC)

- Trametinib Monotherapy (Part I):
  - Objective Response Rate (ORR): 5.4% (2/37 patients)[5][6]
  - Clinical Benefit Rate (PR+SD): 21.6% (8/37 patients)[5][6]
  - Median Progression-Free Survival (PFS): 7.7 weeks[5]



- Trametinib + Uprosertib (Part II):
  - Objective Response Rate (ORR): 15.8% (3/19 patients)[5]
  - Median Progression-Free Survival (PFS): 7.8 weeks[5]

Phase I Study in Solid Tumors (**Uprosertib** + Trametinib)

- A total of 126 patients were enrolled.[7]
- The combination was poorly tolerated, with diarrhea being the most common dose-limiting toxicity.[7][8]
- Objective Response Rate (ORR): < 5% (1 complete response, 5 partial responses).[7][8]</li>
- 59% of patients reported Grade 3 adverse events, and 6% reported Grade 4 adverse events. [7][8]

# Experimental Protocols Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of **Uprosertib** against Akt kinases.

#### Methodology:

- Cell lysates from a mixture of cell lines (e.g., K562, COLO205, SKNBE2, and OVCAR8) are prepared.[3]
- Lysates (5 mg of total protein) are pre-incubated with varying concentrations of **Uprosertib** (e.g., 0, 2.5 nM, 25 nM, 250 nM, 2.5  $\mu$ M, or 25  $\mu$ M) or DMSO as a control for 45 minutes at 4°C with end-over-end shaking.[3]
- The lysates are then incubated with beads coupled to an Akt probe or kinobeads for 1 hour at 4°C.[3]
- Beads are washed with a suitable buffer (e.g., 1x CP buffer) and collected by centrifugation.



- Bound proteins are eluted, reduced, and alkylated.
- The amount of bound protein is quantified to determine the IC50 values.

### **Cell Proliferation Assay (General Protocol)**

Objective: To assess the effect of **Uprosertib** on the proliferation of cancer cell lines.

#### Methodology:

- Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a range of concentrations of Uprosertib (e.g., 0-30 μM) or DMSO as a control.
- After a 3-day incubation period, cell viability is measured using a commercially available assay such as CellTiter-Glo®.[4]
- Cell growth is determined relative to the DMSO-treated control cells.
- EC<sub>50</sub> values are calculated from the resulting dose-response curves using a suitable fitting algorithm.[4]

### In Vivo Xenograft Model (General Protocol)

Objective: To evaluate the anti-tumor efficacy of **Uprosertib** in a living organism.

#### Methodology:

- Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., BT474, SKOV3).
- Tumors are allowed to grow to a palpable size.
- Mice are randomized into treatment and control groups.
- The treatment group receives Uprosertib orally at a specified dose and schedule. The control group receives a vehicle control.



- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry for biomarkers).
- Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.

## **Experimental Workflow Diagram**



Click to download full resolution via product page

**Caption:** A typical experimental workflow for the evaluation of **Uprosertib**.

#### Conclusion

**Uprosertib** is a well-characterized pan-Akt inhibitor with demonstrated activity in both preclinical and clinical settings. Its ability to potently inhibit a key node in a frequently dysregulated oncogenic pathway makes it a valuable tool for cancer research and a potential component of combination therapies. This technical guide provides a foundational understanding of **Uprosertib**, offering a compilation of its various names, a clear depiction of its mechanism of action, a summary of key quantitative data, and an overview of relevant experimental methodologies. It is hoped that this resource will facilitate further research into the therapeutic potential of **Uprosertib**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. Uprosertib | GSK2141795 | Uprosertib | Akt1/2/3 inhibitors | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Phase II study of MEK inhibitor trametinib alone and in combination with AKT inhibitor GSK2141795/uprosertib in patients with metastatic triple negative breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]
- To cite this document: BenchChem. [Uprosertib: A Technical Guide to a Pan-Akt Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612135#uprosertib-alternative-names-and-synonyms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com